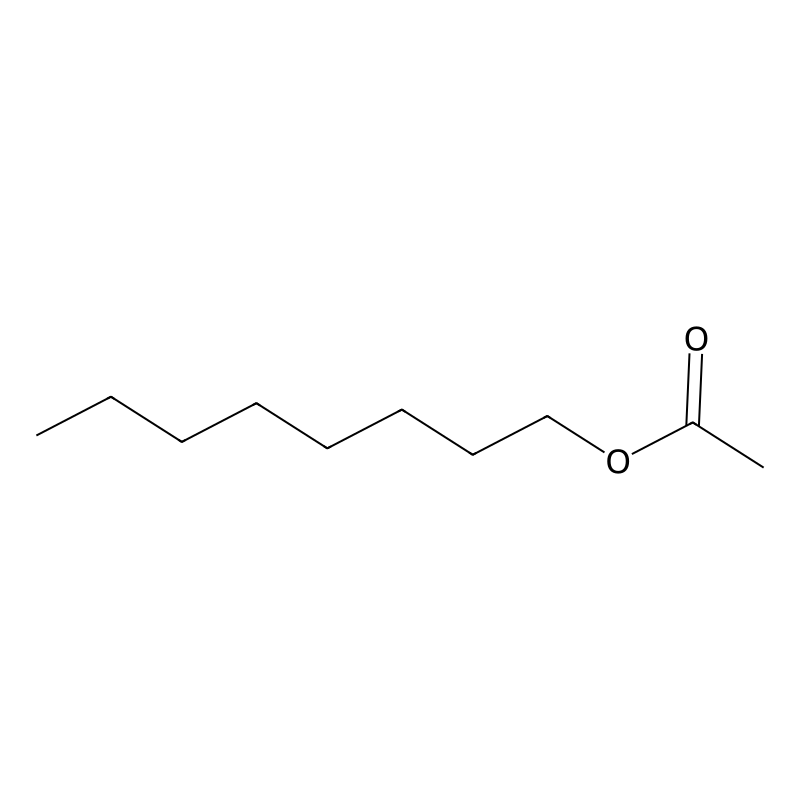

Octyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 4 ml 70% alcohol (in ethanol)

Synonyms

Canonical SMILES

Solvent and extraction:

- Biofuel production: Octyl acetate is being explored as a green and efficient solvent for the extraction of valuable bioproducts such as butyric acid from fermentation broths. This approach offers advantages like high selectivity and easy separation, potentially leading to more sustainable biofuel production processes [].

- Organic synthesis: Due to its good solvency properties and low volatility, octyl acetate finds use in various organic syntheses. It can dissolve a wide range of reagents and intermediates, making it a valuable tool for researchers in the field [].

Enzyme studies:

- Enzyme characterization: Octyl acetate can be used as a substrate for studying the activity and specificity of certain enzymes, particularly those belonging to the esterase class. By measuring the rate of octyl acetate hydrolysis, researchers can gain insights into the enzyme's function and mechanism [].

- Enzyme immobilization: Octyl acetate can be employed as a solvent for the immobilization of enzymes onto various supports. This technique allows for the creation of reusable biocatalysts with potential applications in various industrial processes.

Material science:

- Polymer synthesis: Octyl acetate can act as a chain transfer agent in the polymerization of certain monomers, influencing the properties of the resulting polymers. This allows researchers to tailor the material's characteristics for specific applications [].

- Membrane studies: Octyl acetate is sometimes used as a probe molecule to investigate the permeability and selectivity of membranes. By analyzing its interaction with the membrane, researchers can gain valuable information about its transport properties [].

Octyl acetate, also known as n-octyl acetate or octyl ethanoate, is an organic compound with the chemical formula . It is classified as an ester formed through the reaction of 1-octanol and acetic acid. This compound is characterized by its fruity odor, reminiscent of oranges and grapefruits, making it popular in the food and fragrance industries. Octyl acetate is commonly utilized as a flavoring agent and a solvent for various applications, including coatings and resins .

Several methods exist for synthesizing octyl acetate:

- Fischer Esterification:

- Heterogeneous Catalysis:

- Enzymatic Synthesis:

Uniqueness of Octyl Acetate

Octyl acetate stands out due to its longer carbon chain compared to these similar compounds, contributing to its distinctive orange-like aroma. Its applications extend beyond flavoring into industrial solvents, making it versatile in both culinary and manufacturing contexts .

Research on octyl acetate's interactions primarily focuses on its sensory properties and effects on microbial growth. Studies indicate that octyl acetate can inhibit certain bacteria, enhancing its utility as a preservative in food products. Its volatility and aroma also play significant roles in consumer perception of food quality and freshness .

Octyl acetate is a naturally occurring ester that plays a pivotal role in the aroma and flavor profiles of many fruits and plant-derived products. Its unique chemical structure, formed by the esterification of octanol and acetic acid, imparts both volatility and a pleasant sensory character, making it a compound of substantial interest in both natural and industrial contexts. The compound's distribution across various plant matrices, its integration into food products, and its functions within plant metabolism collectively underscore its biological importance.

Distribution in Plant Materials

The distribution of octyl acetate in plant materials has been the subject of extensive phytochemical investigation, particularly because of its contribution to the characteristic aromas of several fruit species. This section examines the compound's occurrence in citrus fruits, autumn fruits, and other plant sources, supported by analytical data and research findings.

Presence in Citrus Fruits

Citrus fruits are renowned for their complex volatile profiles, which are dominated by a diverse array of esters, terpenes, and aldehydes. Octyl acetate, while not always the most abundant ester, is a significant contributor to the sweet, fruity, and slightly floral notes characteristic of many citrus species. Analytical techniques such as gas chromatography–mass spectrometry (GC–MS) have enabled the precise identification and quantification of octyl acetate within citrus matrices. For example, studies on the essential oils extracted from the peels of sweet orange (Citrus sinensis Osbeck), mandarin (Citrus reticulata Blanco), and pummelo (Citrus grandis Osbeck) have consistently detected octyl acetate among the volatile constituents, although its concentration is typically lower than that of limonene and other dominant terpenes [5]. The presence of octyl acetate in these oils contributes to the overall complexity and appeal of citrus aromas, enhancing both the sensory and commercial value of citrus-derived products.

The table below summarizes the reported presence of octyl acetate in various citrus fruits based on GC–MS analyses:

| Citrus Species | Octyl Acetate Detected | Relative Abundance (compared to total volatiles) |

|---|---|---|

| Citrus sinensis (Sweet orange) | Yes | Minor |

| Citrus reticulata (Mandarin) | Yes | Minor |

| Citrus grandis (Pummelo) | Yes | Minor |

These findings highlight the ubiquity of octyl acetate across citrus species, albeit in modest concentrations relative to other volatiles [5]. Nevertheless, even at low levels, octyl acetate exerts a perceptible influence on the overall aroma profile of citrus fruits.

Occurrence in Autumn Fruits

Octyl acetate is particularly notable for its occurrence in autumn fruits, where it serves as a key volatile contributing to the characteristic aromas of apples and pears. Research employing headspace solid-phase micro-extraction (HS-SPME) combined with GC–MS has revealed that octyl acetate is present in a range of apple and pear cultivars, with its concentration varying according to cultivar, maturity, and storage conditions [1] [7]. In apples, octyl acetate is recognized for imparting sweet, fruity, and slightly waxy notes, which are integral to the sensory quality of both fresh and processed apple products. Similarly, in pears, octyl acetate is associated with the pleasant, fruity aroma that distinguishes ripe fruit.

A recent metabolomic study on pear cultivars quantified octyl acetate concentrations across twelve different cultivars, reporting values ranging from 0.40 to 0.53 milligrams per kilogram of fresh weight [7]. The content of octyl acetate was found to increase during storage, particularly under conditions that promote ester biosynthesis, such as moderate temperature and extended ripening periods. The following table presents data on octyl acetate concentrations in selected pear cultivars:

| Pear Cultivar | Octyl Acetate (mg/kg FW) |

|---|---|

| Dr. Guyot | 0.53 |

| Conference | 0.47 |

| Williams | 0.41 |

These results underscore the significance of octyl acetate as a volatile marker of fruit ripeness and quality in autumn fruits, with implications for both sensory evaluation and postharvest management [7].

Detection in Other Plant Sources

Beyond citrus and autumn fruits, octyl acetate has been detected in a variety of other plant sources, reflecting its widespread occurrence in the plant kingdom. Analytical surveys of volatile compounds in whole wheat bread, beer, and certain exotic fruits such as kumquats have reported the presence of octyl acetate, albeit typically at lower concentrations than in apples or pears [1]. In whole wheat bread, for example, octyl acetate is believed to arise from the fermentation and Maillard reactions that occur during baking, contributing subtle fruity notes to the bread's aroma profile. Similarly, in beer, octyl acetate is generated as a secondary metabolite during yeast fermentation, where it enhances the sensory complexity of the final product.

The following table summarizes the detection of octyl acetate in selected non-fruit plant sources:

| Plant Source | Octyl Acetate Detected | Typical Concentration (relative) |

|---|---|---|

| Kumquat | Yes | Trace to minor |

| Whole wheat bread | Yes | Trace |

| Beer | Yes | Trace |

These findings illustrate the versatility of octyl acetate as a natural flavor compound, with its formation influenced by both plant metabolism and microbial fermentation processes [1].

Presence in Food Products

The presence of octyl acetate in food products extends beyond its natural occurrence in fruits and plant-derived materials. This section explores its role in fermented food products and its applications in processed foods, with a focus on research findings and analytical data.

Fermented Food Products

Fermentation is a key process in the production of a wide range of food products, including bread, beer, wine, and certain dairy products. During fermentation, microorganisms such as yeasts and bacteria metabolize sugars and other substrates, generating a complex mixture of volatile organic compounds that contribute to the flavor and aroma of the final product. Octyl acetate is among the esters produced during fermentation, particularly in products where specific yeast strains are employed for their esterogenic capacity.

In beer production, for instance, octyl acetate is synthesized by yeast through the esterification of octanol and acetic acid, a reaction that is influenced by fermentation temperature, yeast strain, and substrate availability. Although octyl acetate is typically present at low concentrations relative to other esters such as ethyl acetate and isoamyl acetate, its fruity aroma is perceptible and contributes to the overall sensory profile of certain beer styles [1]. Similarly, in bread, octyl acetate is formed during both yeast fermentation and the thermal reactions that occur during baking, imparting subtle fruity notes to the bread's bouquet.

The following table summarizes the presence of octyl acetate in selected fermented food products:

| Fermented Product | Octyl Acetate Detected | Typical Sensory Contribution |

|---|---|---|

| Beer | Yes | Fruity, sweet aroma |

| Whole wheat bread | Yes | Subtle fruity notes |

These data highlight the importance of octyl acetate as a secondary metabolite in fermented foods, where it enhances flavor complexity and consumer appeal [1].

Processed Food Applications

In addition to its natural and fermentation-derived occurrence, octyl acetate is widely utilized as a flavoring agent in processed foods. Food processing companies often synthesize octyl acetate for use in flavor formulations, leveraging its pleasant fruity aroma to enhance or mimic the flavors of various fruits, including apple, peach, pear, and strawberry [1] [2]. The compound's volatility and stability make it particularly suitable for use in confectionery, beverages, baked goods, and dairy products, where it imparts a naturalistic fruitiness that is both recognizable and appealing to consumers.

The use of octyl acetate in processed foods is governed by regulatory standards that ensure its safety and quality, with manufacturers required to adhere to established purity criteria and usage levels. Analytical techniques such as GC–MS are routinely employed to verify the presence and concentration of octyl acetate in food products, ensuring compliance with labeling and safety requirements.

The following table provides examples of processed food applications of octyl acetate:

| Processed Food Category | Application of Octyl Acetate | Function |

|---|---|---|

| Confectionery | Flavor formulation | Imparts fruity aroma |

| Beverages | Fruit flavor enhancement | Adds naturalistic fruit notes |

| Baked goods | Aroma enrichment | Mimics apple/pear flavors |

| Dairy products | Flavoring agent | Enhances sensory appeal |

These applications underscore the versatility of octyl acetate as a flavoring agent, with its sensory properties leveraged to improve the quality and marketability of a wide range of processed foods [1] [2].

Metabolomic Significance

The metabolomic significance of octyl acetate encompasses its role in plant metabolism and its potential applications as a biomarker. This section examines current research on the biosynthesis and metabolic functions of octyl acetate in plants, as well as its emerging utility in metabolomic profiling and biomarker discovery.

Role in Plant Metabolism

Octyl acetate is biosynthesized in plants through the enzymatic esterification of octanol and acetic acid, a reaction catalyzed by alcohol acyltransferases. This process is part of the broader metabolic pathways responsible for the generation of volatile esters, which serve multiple ecological and physiological functions. In fruits, the production of octyl acetate and related esters is closely linked to ripening, where these compounds contribute to the development of characteristic aromas that attract seed dispersers and signal fruit maturity [7].

The biosynthesis of octyl acetate is regulated by both genetic and environmental factors, with cultivar-specific differences in enzyme expression and substrate availability leading to variability in ester profiles among different fruit species and varieties. Moreover, the accumulation of octyl acetate during fruit development and storage is influenced by hormonal signals, temperature, and other abiotic factors, reflecting the dynamic nature of plant secondary metabolism.

The following table summarizes key aspects of octyl acetate biosynthesis in plants:

| Biosynthetic Pathway | Enzyme Involved | Substrates | Biological Function |

|---|---|---|---|

| Esterification | Alcohol acyltransferase | Octanol, acetic acid | Aroma development, seed dispersal |

These findings highlight the integral role of octyl acetate within plant metabolic networks, where it functions as both a sensory cue and a mediator of ecological interactions [7].

Biomarker Applications

Recent advances in metabolomics have positioned octyl acetate as a potential biomarker for fruit ripeness, quality assessment, and cultivar differentiation. The quantification of octyl acetate and other volatile esters using techniques such as HS-SPME–GC–MS enables the discrimination of fruit varieties, the monitoring of postharvest changes, and the authentication of food products [7]. For example, the concentration of octyl acetate in pear cultivars has been shown to correlate with storage conditions and ripening stage, providing a non-destructive means of assessing fruit quality.

In addition to its application in quality control, octyl acetate may serve as a marker for the identification of specific plant species or cultivars, supporting efforts in plant breeding, conservation, and food authentication. The integration of octyl acetate profiling into metabolomic workflows enhances the resolution and accuracy of plant phenotyping, facilitating the discovery of novel traits and the optimization of breeding programs.

The table below summarizes potential biomarker applications of octyl acetate:

| Application Area | Use of Octyl Acetate as Biomarker | Analytical Method |

|---|---|---|

| Fruit ripeness | Indicator of maturity and quality | HS-SPME–GC–MS |

| Cultivar differentiation | Discrimination of varieties/species | Metabolomic profiling |

| Food authentication | Verification of product authenticity | GC–MS |

These applications demonstrate the utility of octyl acetate as a metabolomic marker, with implications for both research and industry [7].

The Fischer esterification mechanism for octyl acetate synthesis involves the acid-catalyzed condensation of acetic acid with n-octanol to produce octyl acetate and water [1] [2]. The reaction follows a classical nucleophilic acyl substitution mechanism under acidic conditions, where the acid catalyst protonates the carbonyl oxygen of acetic acid, creating an electrophilic carbon center that facilitates nucleophilic attack by the alcohol [2] [3].

The overall reaction can be represented as:

CH₃COOH + CH₃(CH₂)₇OH → CH₃COO(CH₂)₇CH₃ + H₂O

The mechanism proceeds through several elementary steps: protonation of the carboxylic acid via the double-bonded oxygen, nucleophilic attack by the alcohol oxygen on the electron-deficient carbon, formation of a tetrahedral intermediate, and subsequent elimination of water with reformation of the carbonyl group [2] [3].

Reaction Kinetics and Thermodynamics

The kinetics of Fischer esterification for octyl acetate synthesis follow second-order reversible reaction kinetics [4]. For the reaction catalyzed by Amberlyst 15 cation exchange resin, the pseudo-homogeneous kinetic model provides an excellent representation of the experimental data [4]. The rate expression is given by:

-r = Mcat × k₁(CA × CB - CD × CE/Ke)

Where Mcat is the catalyst loading per unit volume, k₁ is the forward reaction rate constant, and Ke is the equilibrium constant [4].

The temperature dependence of the reaction rate constants follows the Arrhenius equation. For Amberlyst 15 catalyzed reactions, the forward rate constant is expressed as:

k₁ = exp(9.59 - 5641/T)

with a forward activation energy of 46.90 kJ/mol [4]. The reverse rate constant is given by:

k₋₁ = exp(0.54 - 2735/T)

with a reverse activation energy of 22.74 kJ/mol [4].

The equilibrium constant for the reaction can be calculated from the ratio of forward to reverse rate constants (K_e = k₁/k₋₁) [4]. The thermodynamic parameters indicate that the reaction is moderately endothermic, with higher temperatures favoring product formation [4].

Process Optimization Parameters

Process optimization for Fischer esterification of octyl acetate involves several critical parameters that significantly influence conversion efficiency and reaction kinetics [4] [5]. Temperature optimization studies indicate that conversion increases with temperature, with optimal ranges typically between 333.15 K and 363.15 K for cation exchange resin catalysts [4].

The molar ratio of reactants plays a crucial role in driving the equilibrium toward product formation. Studies show that decreasing the acid to alcohol molar ratio from 3:1 to 1:2 increases conversion due to Le Chatelier's principle [4]. However, further increases in alcohol concentration beyond optimal ratios can lead to dilution effects and reduced catalyst efficiency [4].

Catalyst loading demonstrates a linear relationship with initial reaction rate, with loadings ranging from 3-10 wt% relative to acetic acid being optimal for most systems [4]. The relationship between initial reaction rate and catalyst loading follows:

r₀ = 0.00155 + 0.0289 × C_cat

where C_cat is the catalyst loading in kg/L [4].

Response surface methodology has been employed to optimize multiple parameters simultaneously. For ionic liquid catalyzed synthesis, optimal conditions were determined to be: reaction time 1 hour, molar ratio of acetic acid to n-octanol of 1:1.8, ionic liquid catalyst loading of 5% relative to acid, and water-carrying agent amount of 10 mL, achieving 95.4% yield [5].

Heterogeneous Catalysis Approaches

Solid Acid Catalysts

Solid acid catalysts offer significant advantages over homogeneous catalysts for octyl acetate synthesis, including easy separation, environmental compatibility, and reusability [6] [7]. These catalysts eliminate the corrosion problems associated with liquid acids and reduce downstream processing requirements [6].

The performance of solid acid catalysts depends on several factors including acid strength, surface area, pore structure, and thermal stability [7]. Metal oxides, zeolites, and sulfated metal oxides represent the major categories of solid acid catalysts employed in esterification reactions [7]. The acid sites on these catalysts can be either Brønsted or Lewis sites, with Brønsted sites generally being more active for esterification reactions [7].

Zeolites have been investigated as solid acid catalysts for octyl acetate synthesis due to their high surface area and tunable acidity [7]. However, their application is often limited by pore size restrictions that can hinder the diffusion of long-chain alcohols like n-octanol [7]. Mesoporous materials with larger pore sizes have shown better performance for bulky substrate molecules [7].

Tungsto-Vanadophosphoric Acid Catalysts

Tungsto-vanadophosphoric acid (H₅PW₁₀V₂O₄₀) supported on fly ash cenosphere represents an innovative heterogeneous catalyst for octyl acetate synthesis [8] [9]. This heteropolyacid catalyst exhibits unique properties combining the advantages of both homogeneous and heterogeneous catalysis [9].

The H₅PW₁₀V₂O₄₀/FAC catalyst demonstrates excellent performance in ultrasound-assisted synthesis, achieving 78.2% conversion at 373 K with a 2:1 molar ratio of n-octanol to acetic acid [8] [9]. The catalyst shows remarkable stability and can be easily recovered and reused multiple times without significant loss of activity [9].

The Keggin structure of tungsto-vanadophosphoric acid provides multiple active sites for catalysis, with the incorporation of vanadium enhancing the redox properties of the catalyst [7]. The heteropolyacid structure allows for facile proton mobility, which is crucial for the esterification mechanism [7].

Process optimization studies using response surface methodology revealed that temperature, alcohol to acid ratio, duty cycle, and ultrasonic power significantly influence the conversion efficiency [8] [9]. The mathematical model developed for this system follows a quadratic relationship between operating variables and conversion [9].

Silica Sulphuric Acid Catalysts

Silica sulphuric acid catalysts represent a class of solid acid catalysts where sulfuric acid is immobilized on silica gel support [6] [10]. These catalysts combine the high acidity of sulfuric acid with the advantages of heterogeneous catalysis, including easy separation and reusability [6] [10].

The synthesis of octyl acetate using silica sulphuric acid catalyst achieved 92.72% conversion under optimized conditions of 348 K temperature, 1:2 acid to octanol molar ratio, 6 wt% catalyst loading, and 400 rpm agitation speed [6]. The activation energy for this catalytic system was determined to be 29.82 kJ/mol, indicating a relatively low energy barrier for the reaction [6].

The catalyst demonstrates excellent reusability, maintaining good activity for up to four reaction cycles [6]. The silica support provides high surface area and mechanical stability, while the sulfuric acid component supplies the necessary Brønsted acid sites for catalysis [10].

Process optimization studies revealed that conversion increases with temperature, catalyst loading, and agitation speed, while showing an optimal molar ratio beyond which further increases in alcohol concentration do not improve conversion [6]. The lower activation energy compared to other catalytic systems suggests more efficient catalytic activity [6].

Fly Ash Cenosphere Supported Catalysts

Fly ash cenospheres serve as economical and environmentally friendly supports for heterogeneous catalysts in octyl acetate synthesis [11] [12]. These hollow spherical particles, derived from coal combustion, possess unique properties including low density, high surface area, and excellent thermal stability [11] [12].

The cenosphere-supported catalysts demonstrate good performance in esterification reactions, with the H₅PW₁₀V₂O₄₀/FAC system achieving 81.43% conversion at 383 K with 5 wt% catalyst loading and 1:2 molar ratio of acetic acid to n-octanol [13]. The fly ash cenosphere support provides both economic and environmental benefits by utilizing waste material [12].

The porous structure of cenospheres facilitates mass transfer and provides numerous sites for catalyst anchoring [12]. The silica-alumina composition of fly ash cenospheres offers additional weak acid sites that can contribute to catalytic activity [12]. The thermal stability of these materials makes them suitable for high-temperature esterification reactions [12].

The heterogeneous kinetic models, including Langmuir-Hinshelwood-Hougen-Watson and Eley-Rideal mechanisms, have been employed to describe the reaction kinetics on cenosphere-supported catalysts [13]. The mathematical modeling indicates that the reaction follows a complex mechanism involving adsorption and surface reaction steps [13].

Cation Exchange Resins as Catalysts

Cation exchange resins, particularly Amberlyst 15, have shown excellent performance as solid acid catalysts for octyl acetate synthesis [4] [14]. These polymeric resins contain sulfonic acid groups that provide strong Brønsted acid sites necessary for esterification reactions [4].

The catalytic performance of Amberlyst 15 in octyl acetate synthesis demonstrates several advantages: high selectivity, good thermal stability up to 393 K, and excellent reusability with minimal activity loss over eight reaction cycles [4]. The catalyst achieved 58.2% conversion under standard conditions with a linear relationship between catalyst loading and initial reaction rate [4].

Mass transfer studies confirmed that both external and internal mass transfer limitations can be eliminated with proper agitation speed (>500 rpm) and particle size optimization [4]. The pseudo-homogeneous kinetic model provides excellent correlation with experimental data, validating the assumption that the reaction occurs in a homogeneous-like environment within the swollen resin matrix [4].

The resin structure allows for complete swelling in polar solvents, creating a homogeneous-like environment where the reaction occurs [4]. This unique property distinguishes cation exchange resins from other solid acid catalysts and contributes to their high activity and selectivity [4].

Green Chemistry Applications

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis represents a significant advancement in green chemistry applications for octyl acetate production [8] [15] [16]. The application of ultrasonic irradiation creates cavitation effects that enhance mass transfer, increase reaction rates, and improve overall process efficiency [16].

The mechanism of ultrasound enhancement involves acoustic cavitation that generates high-frequency vibrations and creates localized high-temperature and high-pressure zones [15]. These extreme conditions facilitate bond breaking and formation, leading to increased reaction rates and improved yields [15]. The cavitation effects also enhance mixing and mass transfer between reactants and catalyst surfaces [16].

Studies on ultrasound-assisted synthesis of octyl acetate using H₅PW₁₀V₂O₄₀/FAC catalyst demonstrated significant improvements in conversion efficiency [8]. The optimal conditions included temperature of 373 K, molar ratio of 2:1 (n-octanol to acetic acid), duty cycle of 80%, and ultrasonic power of 100 W, achieving 78.2% conversion in 180 minutes [8].

The ultrasonic power and duty cycle parameters play crucial roles in process optimization [8]. Higher ultrasonic power increases the intensity of cavitation effects, while duty cycle controls the energy input and prevents excessive heating [8]. Response surface methodology has been employed to optimize these parameters simultaneously [8].

Process intensification through ultrasound demonstrates several advantages: reduced reaction time, lower energy consumption, enhanced product purity, and improved catalyst utilization [16]. The technology is particularly beneficial for enzymatic synthesis, where ultrasound can enhance enzyme activity and stability [16].

Environmentally Benign Catalysts

Environmentally benign catalysts for octyl acetate synthesis encompass various categories of green catalysts that minimize environmental impact while maintaining high catalytic activity [17] [18]. These catalysts are designed to reduce toxic waste generation, eliminate corrosive materials, and provide sustainable synthetic pathways [17].

Ionic liquids represent a class of environmentally benign catalysts that offer unique advantages for esterification reactions [19] [20]. The ionic liquid [HSO₃-pmim]HSO₄ demonstrated excellent performance in octyl acetate synthesis, achieving 95.4% yield under optimized conditions [5]. The non-volatile nature of ionic liquids eliminates solvent emissions and facilitates product separation [19].

Magnetic brush solid acid catalysts, such as Fe₃O₄@VS-APS, provide another example of environmentally benign catalysts [21]. These catalysts combine high catalytic activity with easy magnetic separation, reducing the need for filtration and centrifugation steps [21]. The Fe₃O₄@VS-APS catalyst achieved 93% yield in octyl acetate synthesis with excellent reusability over four reaction cycles [21].

Biocatalysts, particularly immobilized lipases, offer environmentally sustainable alternatives for octyl acetate synthesis [22]. Novozym 435 (immobilized Candida antarctica lipase B) demonstrated 93.73% conversion under mild conditions, with the additional benefit of high selectivity and biodegradability [22]. The enzyme operates at low temperatures and generates no toxic byproducts [22].

Solid acid catalysts derived from waste materials, such as fly ash cenospheres, represent sustainable catalyst development [12]. These catalysts provide economic benefits while reducing waste disposal issues and utilizing industrial byproducts [12]. The cenosphere-supported catalysts show good performance and can be regenerated multiple times [12].

Process Intensification Strategies

Process intensification strategies for octyl acetate synthesis focus on enhancing reaction efficiency, reducing energy consumption, and minimizing environmental impact [16] [23]. These strategies involve the integration of multiple process improvements including advanced catalysts, alternative energy sources, and optimized reactor designs [16].

Microwave-assisted synthesis represents an effective process intensification technique that provides rapid and uniform heating [24]. The microwave irradiation creates localized heating effects that accelerate reaction rates and improve product selectivity [24]. This technology is particularly effective when combined with solid acid catalysts, reducing reaction times from hours to minutes [24].

Reactive distillation combines reaction and separation in a single unit operation, providing significant process intensification benefits [23]. This approach continuously removes water byproduct, shifting the equilibrium toward product formation and achieving higher conversions [23]. The integration reduces capital costs and energy consumption compared to separate reaction and distillation units [23].

Solvent-free synthesis represents another important process intensification strategy that eliminates the need for organic solvents [22]. This approach reduces environmental impact, simplifies product purification, and often improves reaction rates due to higher reactant concentrations [22]. Immobilized enzymes are particularly suitable for solvent-free systems, maintaining activity and stability under these conditions [22].

Continuous processing technologies offer advantages over batch operations through improved heat and mass transfer, better process control, and reduced energy requirements [23]. Microreactor technology enables precise control of reaction conditions and facilitates scale-up through numbering-up approaches [23].

The combination of multiple intensification strategies provides synergistic effects. For example, ultrasound-assisted synthesis combined with ionic liquid catalysts and solvent-free conditions can achieve high conversions with minimal environmental impact [25]. Response surface methodology enables optimization of multiple parameters simultaneously, ensuring optimal performance of intensified processes [8].

Kinetic Models for Synthesis Reactions

Pseudo-Homogeneous Models

Pseudo-homogeneous kinetic models represent the most widely applied approach for describing octyl acetate synthesis kinetics, particularly for reactions catalyzed by cation exchange resins [4] [26]. These models assume that the heterogeneous catalyst behaves as if it were dissolved in the reaction medium, treating the entire system as a homogeneous phase [26].

The fundamental assumption of pseudo-homogeneous models is that the catalyst swells completely in the reaction medium, creating a liquid-like environment where the reaction occurs [4]. For cation exchange resins, this assumption is valid because the polymer matrix absorbs polar solvents, forming a homogeneous-like phase [4]. The rate expression for pseudo-homogeneous models follows:

r = k₁CA CB - k₋₁CD CE

where k₁ and k₋₁ are the forward and reverse rate constants, and CA, CB, CD, CE represent the concentrations of acetic acid, n-octanol, octyl acetate, and water, respectively [4].

The temperature dependence of rate constants follows the Arrhenius equation, with activation energies providing insight into the energy barriers for forward and reverse reactions [4]. For Amberlyst 15 catalyzed systems, the forward activation energy is 46.90 kJ/mol, while the reverse activation energy is 22.74 kJ/mol [4].

Pseudo-homogeneous models demonstrate excellent correlation with experimental data for various catalytic systems [26]. The model parameters are typically estimated using non-linear regression techniques, minimizing the sum of squared residuals between experimental and calculated conversions [4]. The coefficient of determination (R²) values typically exceed 0.99, indicating excellent model accuracy [26].

Heterogeneous Reaction Models

Heterogeneous reaction models explicitly account for the adsorption and desorption of reactants and products on catalyst surfaces [26] [27]. These models are particularly relevant for solid acid catalysts where surface reactions dominate the overall kinetics [26]. The two primary heterogeneous models are the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) mechanisms [26].

The LHHW model assumes that all reactants adsorb on the catalyst surface before reaction occurs [26]. The rate expression incorporates adsorption equilibrium constants for all components:

r = (k₁KA KB CA CB - k₋₁KD KE CD CE) / (1 + KA CA + KB CB + KD CD + KE CE)²

where KA, KB, KD, KE are the adsorption equilibrium constants for acetic acid, n-octanol, octyl acetate, and water, respectively [26].

The ER model assumes that one reactant adsorbs on the catalyst surface while the other reacts from the liquid phase [26]. This model is particularly applicable when one reactant has much stronger adsorption affinity than the other [26]. The rate expression for the ER model is:

r = (k₁KA CA CB - k₋₁KD CD CE) / (1 + KA CA + KD CD + KE CE)

The selection between LHHW and ER models depends on the specific catalytic system and reaction conditions [26]. Statistical analysis using mean absolute error (MAE), root mean square error (RMSE), and coefficient of determination (R²) helps determine the most appropriate model [26].

For octyl acetate synthesis over fly ash cenosphere supported catalysts, both LHHW and ER models have been evaluated [27]. The LHHW model generally provides better correlation with experimental data, indicating that dual-site adsorption is the predominant mechanism [27].

Mathematical Modeling and Optimization

Mathematical modeling and optimization of octyl acetate synthesis involves the integration of kinetic models with process optimization techniques [28] [26]. Response surface methodology (RSM) represents the most commonly employed approach for simultaneous optimization of multiple process variables [5] [8].

The mathematical framework for RSM involves the development of quadratic polynomial equations that relate process variables to response variables [5]. For octyl acetate synthesis, the general form of the response surface model is:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣΣβᵢⱼXᵢXⱼ

where Y is the response variable (conversion or yield), Xᵢ are the process variables, and β coefficients are determined through regression analysis [5].

Box-Behnken design and central composite design are commonly used experimental designs for RSM optimization [5] [8]. These designs provide efficient exploration of the process variable space while minimizing the number of required experiments [5]. The statistical analysis includes analysis of variance (ANOVA) to determine the significance of model terms and interactions [5].

For ionic liquid catalyzed systems, RSM optimization identified optimal conditions as: reaction time 1 hour, molar ratio 1:1.8, catalyst loading 5%, and water-carrying agent 10 mL [5]. The developed model showed excellent agreement with experimental data, with R² values exceeding 0.95 [5].

Process optimization also involves the application of numerical methods for solving complex kinetic equations [28]. The Runge-Kutta method is commonly employed for integrating differential equations describing reaction kinetics [28]. The Euler method provides a simpler alternative for systems where high accuracy is not critical [28].

Multi-objective optimization techniques can be applied to simultaneously optimize multiple performance criteria, such as conversion, selectivity, and energy consumption [23]. Genetic algorithms and particle swarm optimization represent advanced optimization techniques that can handle complex, non-linear objective functions [23].

The integration of kinetic modeling with process simulation software enables comprehensive process design and optimization [23]. Commercial software packages like Aspen Plus provide extensive databases of thermodynamic properties and kinetic parameters, facilitating accurate process modeling [23].

Physical Description

Liquid

colourless liquid with a fruity, orange-like, jasmine-like odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1645 of 1647 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Biological activity and safety profile of the essential oil from fruits of Heracleum mantegazzianum Sommier & Levier (Apiaceae)

Krystyna Skalicka-Woźniak, Agnieszka Grzegorczyk, Łukasz Świątek, Magdalena Walasek, Jarosław Widelski, Barbara Rajtar, Małgorzata Polz-Dacewicz, Anna Malm, Hosam O ElansaryPMID: 28528251 DOI: 10.1016/j.fct.2017.05.033

Abstract

A composition of essential oils obtained from Heracleum mantegazzianum (Apiaceae) was examined using a GC-MS method. n-Octyl acetate (19.92%), n-hexyl-2-methylbutanoate (10.84%), n-octanol (10.13%), n-octyl butanoate (8.88%), n-octyl-2-methylbutanoate (8.01%), n-hexyl acetate (7.11%), n-octyl isobutanoate (5.5%) and n-hexyl isobutanoate (5.43%) were the main compounds. The high-performance counter-current chromatography was applied for purification of aliphatic alcohols and esters. A mixture of n-hexane, acetonitrile and tetr-butyl methyl ether (1:1:0.1, v/v) allowed to obtain n-octanol, n-octyl acetate, n-hexyl-2- methylbutanoate, n-octyl isobutanoate and n-octyl-2-methylbutanoate, with the purity range of 94-99%, in one single 74 min run. The antimicrobial activity was also determined against plant and foodborne pathogens. While n-octanol shares responsibility for the antibacterial activity of the essential oil, n-octyl acetate determines its antifungal action. The cytotoxic activity assessed on two normal kidney fibroblast cell lines: Vero (animal) and HEK-293 (human embryonic), and two human cancer cell lines: FaDu (squamous cell carcinoma of the pharynx) and SCC25 (squamous cell carcinoma of the tongue), showed a moderate cytotoxicity with CCvalues ranging from 262.3 to 567.8 μg/mL. Results indicate that normal cell lines were more sensitive to the tested essential oil than cancer cell lines. The antioxidant activity of oil and pure compounds was not significant.

Identification of bacteria using volatile organic compounds

N Karami, A Karimi, A Aliahmadi, F Mirzajan, H Rezadoost, A Ghassempour, F FallahPMID: 28364792 DOI: 10.14715/cmb/2017.63.2.18

Abstract

The rapid diagnosis of respiratory infections has always been an important goal for medical professionals, because rapid and accurate diagnosis leads to proper and timely treatment, and consequently, reduces the costs of incorrect and long-term treatments, and antibiotic resistance. The present study was conducted with the aim of detecting volatile organic compounds (VOCs) in three bacteria: Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae. Headspace of the studied bacteria, after separately culturing in two types of liquid medium in three different time-periods, was extracted by solid phase microextraction and analysed by gas chromatography mass spectrometry The analysis results of the VOCs produced by the studied bacteria indicate that some VOCs are common and some are unique in each bacterium. 1-penten-3-ol, levomenthol, and 2-octyl-1-ol for P. aeruginosa, cyclohexene, 4-ethenyl, and cis-Dihydro-α-terpinyl acetate for A. baumannii and 1,3-butadiene, butyraldehyde, longifolene, octyl acetate, tridecanol, dodecenal, (E)-2-hexyl ester, butanoic acid, and 5,5-dodecadinyl-1 12-diol for K. pneumoniae were identified as unique VOCs for each bacterium. Finally, it can be said that an accurate and rapid bacterial detection method can be achieved by using a tool that can detect bacterial VOCs. However, more studies are needed to design a tool for which all aspects have been assessed, so that it can give us a more complete pattern for the use of these compounds as biomarkers.Phytotoxic Effect of Invasive

Martina Matoušková, Jana Jurová, Daniela Gruľová, Anna Wajs-Bonikowska, Marek Renčo, Vincent Sedlák, Janka Poráčová, Zuzana Gogaľová, Danuta KalembaPMID: 30682808 DOI: 10.3390/molecules24030425

Abstract

Spreading of the plant species in new areas is supported by the hypothesis in which chemicals produced by alien species are allopathic to native plants. A novel weapon hypothesis was tested by using essential oil of dangerous alien speciesin laboratory conditions. Aboveground plant material was collected in south-east part of Slovakia, dried and hydrodistilled for essential oil isolation. Dominant compounds as octyl acetate (62.6%), hexyl 2-metylbutyrate (10.7%), hexyl isobutyrate (7.5%) and hexyl butyrate (6.5%) were identified by GC-MS. Potential phytotoxic activity was tested on three dicot plant species garden cress (

L.), radish (

L.) and lettuce (

L.) and on one monocot plant species wheat

L. Germination of the seeds of model plant species after influencing by different doses of essential oil of

as well as the roots length was evaluated.

L. and

L. were generally not sensitive to applied doses of essential oil although a little stimulation effect at some concentrations prevailed over inhibition effect. Similarly, in monocot species

L., stimulation was visible in both root length and root number at two or one highest doses, respectively.

Antioxidant Activity of

Călin Jianu, Ionuț Goleț, Daniela Stoin, Ileana Cocan, Alexandra Teodora Lukinich-GruiaPMID: 32079080 DOI: 10.3390/molecules25040869

Abstract

In the last decade, there has been growing interest in the food industry in replacing synthetic chemicals with natural products with bioactive properties. This study's aims were to determine the chemical composition and the antioxidant properties of the essential oil of. The essential oil was isolated with a yield of 0.41% (

/

) by steam distillation from the dried seeds and subsequently analysed by GC-MS. Octyl acetate (78.49%) and octyl hexanoate (6.68%) were the main components. The essential oil exhibited an excellent activity for the inhibition of primary and secondary oxidation products for cold-pressed sunflower oil comparable with butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), which were evaluated using peroxide and thiobarbituric acid values. The antioxidant activity of the essential oil was additionally validated using DPPH radical scavenging (0.0016 ± 0.0885 mg/mL), and

-carotene-linoleic acid bleaching assays. Also, the amounts of total phenol components (0.0053 ± 0.0023 mg GAE/g) were determined.

Composition and biological activities of hogweed [Heracleum sphondylium L. subsp. ternatum (Velen.) Brummitt] essential oil and its main components octyl acetate and octyl butyrate

Filippo Maggi, Luana Quassinti, Massimo Bramucci, Giulio Lupidi, Dezemona Petrelli, Luca A Vitali, Fabrizio Papa, Sauro VittoriPMID: 24697288 DOI: 10.1080/14786419.2014.904311

Abstract

The essential oil obtained from the fruits of hogweed (Heracleum sphondylium subsp. ternatum) growing in central Apennines (Italy) was analysed for chemical composition by gas chromatographic-flame ionisation detector (GC-FID) and gas chromatography-mass spectrometry (GC-MS). The oil was composed mainly of aliphatic esters (86.9-89.5%), among them octyl acetate (54.9-60.2%) and octyl butyrate (10.1-13.4%) were the most abundant. The oil and its two major esters, octyl acetate and octyl butyrate, were tested for in vitro biological activity, namely antibacterial, antioxidant and cytotoxic, by microdilution, DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) and MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assays. Worthy of mention was only the cytotoxic activity of the oil against two tumour cell lines, i.e. A375 (human malignant melanoma) and HCT116 (human colon carcinoma) cells, with IC50 values of 48.69 and 95.83 μg/mL, respectively; the major compound responsible for this effect was octyl butyrate which displayed IC50 values of 20.19 μg/mL (100.8 μM) and 55.35 μg/mL (276.3 μM) on the same cells, respectively.[Analyze on volatile compounds of Antrodia camphorata using HS-SPME-GC-MS]

Zhe He, Zhen-Ming Lu, Hong-Yu Xu, Jing-Song Shi, Zheng-Hong XuPMID: 22506397 DOI:

Abstract

To analyze the volatile compounds of Antrodia camphorata in solid-state and submerged cultures.A headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry(GC-MS) were used to evaluate the profile of the volatile compounds.

49 volatile compounds were identified in A. camphorata mycelia in submerged culture, while 43 volatile compounds were identified in mycelia in solid-state culture. 1-octen-3-ol, 3-octanone, 1-octen-3-ylacetate, acetic acid octyl ester and ethanol were the main volatile compounds in A. camphorata mycelia in submerged culture, while 1-octen-3-ol, 3-octanone, 3-methyl-butyraldenhyde, gamma-podecalactone and methyl 2-furozte were the most potent key volatile compounds in mycelia in solid-state culture.

The volatile compounds in the mycelia of A. camphorata in solid-state and submerged cultures are similar but their relative contents are different.

[Determination of alpha-pinene and octyl acetate contents in Boswellia serrata]

Zhiqian Song, Lei Xia, Zheng Wei, Yuna Cao, Linlin Zhang, Zhenli LiuPMID: 22860456 DOI:

Abstract

To establish method for determining the contents of alpha-pinene and octyl acetate in Boswellia serrata, in order to provide preference for making quality standards for B. serrata and processed B. serrata.Application of orthogonal design was employed to optimize the solvent, solvent quantity and extraction time. The GC-MS analysis was performed on a Rxi-5ms silica capillary column, running in the electron impact (EI) mode, with ion trap and injector temperature of 200 degrees C and 250 degrees C, respectively. The column oven was initially 50 degrees C and was held for 1 min after injection, followed by temperature ramping at 5 degrees C x min(-1) up to 130 degrees C, holding for 1 min. 1 microL of samples solution were injected in the split mode (1:60). Helium was the carrier gas. The mass spectrometer was set to scan m/z 45450 with an ionizing voltage at 70 eV.

Sample solutions were prepared for 50-fold dose by ultrasonic extraction with hexane for 30 min. The content of alpha-pinene and octyl acetate in 10 batches of B. serrata were 0.021 3-0.149 5, 2.519 6-9.098 0 mg x g(-1), respectively. And, those of alpha-pinene and octyl acetate in processed B. serrata were 0.015 9-0.065 9, 0.801 0-12.812 2 mg x g(-1).

The method is a stable and reliable for determining the contents of alpha-pinene and octyl acetate in B. serrata.

Water-stable all-biodegradable microparticles in nanofibers by electrospinning of aqueous dispersions for biotechnical plant protection

Priyanka Bansal, Kathrin Bubel, Seema Agarwal, Andreas GreinerPMID: 22211695 DOI: 10.1021/bm2014679

Abstract

Pheromone eluting oligolactide (OLA) microcapsules immobilized in electrospun biodegradable polyester nanofibers were obtained by electrospinning of aqueous dispersions of the microcapsules. OLA was prepared by conventional melt polycondensation of lactic acid. Following the protocol of the solvent displacement method, OLA was dissolved in acetone and mixed with Brij S20 and the pheromone of the European grape vine moth, Lobesia Botrana, (E,Z)-7,9-dodecadien-l-yl acetate (DA). Up to 32 wt % of this mixture could be dispersed in water with colloidal stability of several weeks without any sedimentation. Without DA as well as OLA, no stable dispersions of OLA in water were obtained. Replacement of DA by classical hydrophobes typically used for miniemulsions did not yield stable dispersions, but the addition of octyl acetate, which shows structural similarity to DA, yielded stable dispersions in water up to 10 wt %. Dispersions of OLA/DA were successfully electrospun in combination with an aqueous dispersion of a biodegradable block copolyester resulting in water-stable nanofibers containing OLA/DA microcapsules. Release of DA from microcapsules and fibers was retarded in comparison with non-encapsulated DA, as shown by model studies.[GC-MS analysis of volatile oil of olibanum]

Jinfeng Zhao, Chunlan Zhou, Fengqin Zhou, Taiming WeiPMID: 21809584 DOI:

Abstract

To analyze the volatile oil of olibanum and apply scientific evidences for its applications.The volatile oil was analyzed by GC-MS.

One hundred components were identified,accounting for 91.26% of the total volatile oil, and the main components were octyl acetate, beta-elemene. It contains some transdermal absorption enhancers.

The components of olibanum volatile oil were complicated; the connatural transdermal absorption enhancers make it possible to use in external preparation.

Chemical composition and antibacterial activity of essential oil of Heracleum rechingeri Manden from Iran

Zohreh Habibi, Rasool Eshaghi, Mehdi Mohammadi, Maryam YousefiPMID: 20552523 DOI: 10.1080/14786410902885138